molecular formula C10H9N3O B2404414 Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- CAS No. 2183215-98-5

Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl-

Cat. No.: B2404414
CAS No.: 2183215-98-5
M. Wt: 187.202
InChI Key: LJPNJLPWEXSPQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate through the coupling of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine, and finally, intramolecular cyclization catalyzed by Cs2CO3 in DMSO .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[1,2-a]pyrimidine derivatives and related heterocyclic compounds such as pyrrolopyrazines and pyrazolopyrimidines .

Uniqueness

What sets pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,7-dimethyl-4-oxo-1H-pyrrolo[1,2-a]pyrimidine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-6-5-13-9(14)3-7(2)12-10(13)8(6)4-11/h3,5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHVKCCXYYHDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=C(C(=C2N1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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